molecular formula C7H16N2 B15380140 (S)-6,6-Dimethylpiperidin-3-amine

(S)-6,6-Dimethylpiperidin-3-amine

Cat. No.: B15380140
M. Wt: 128.22 g/mol
InChI Key: UFFKGTPSHYJTEB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6,6-Dimethylpiperidin-3-amine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(S)-6,6-Dimethylpiperidin-3-amine, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer effects, interactions with various biological targets, and implications for drug development.

Chemical Structure and Properties

The compound this compound is characterized by a piperidine ring with two methyl groups at the 6-position and an amine group at the 3-position. Its chemical structure is pivotal for its biological activity, influencing its interaction with various receptors and enzymes.

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, possess significant anticancer properties. Research has shown that compounds with a similar structure can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a related compound showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments such as bleomycin .
  • Mechanism of Action : The mechanism of action for these compounds often involves the inhibition of specific proteins linked to cancer progression. For instance, compounds targeting IKKb have shown promise in reducing inflammation associated with tumor growth .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes that play critical roles in disease processes:

  • Monoacylglycerol Lipase (MAGL) : Inhibition of MAGL has been linked to reduced pain and cancer progression due to its role in endocannabinoid metabolism .
  • Cholinesterase Inhibition : Some studies highlight the potential of piperidine derivatives to inhibit cholinesterase, which may be beneficial in treating neurodegenerative diseases like Alzheimer's .

Pharmacokinetics and Drug Interaction

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent:

PropertyValue
BBB PermeabilityYes
P-glycoprotein SubstrateYes
CYP InhibitionCYP2D6, CYP3A4
Log P (Octanol-Water)2.79 - 3.92

This table summarizes key pharmacokinetic properties that influence the compound's absorption and distribution in biological systems.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Nitrogen Atom : The presence of nitrogen in the piperidine ring is crucial for binding to target proteins.
  • Hydrophobic Interactions : The compound's hydrophobic regions enhance its interaction with lipid membranes and protein binding sites .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(3S)-6,6-dimethylpiperidin-3-amine

InChI

InChI=1S/C7H16N2/c1-7(2)4-3-6(8)5-9-7/h6,9H,3-5,8H2,1-2H3/t6-/m0/s1

InChI Key

UFFKGTPSHYJTEB-LURJTMIESA-N

Isomeric SMILES

CC1(CC[C@@H](CN1)N)C

Canonical SMILES

CC1(CCC(CN1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.